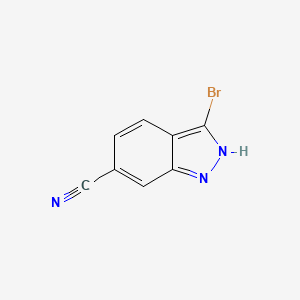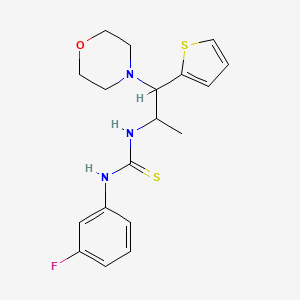
1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as FLT3 inhibitor due to its ability to inhibit the FLT3 protein, which is commonly found in acute myeloid leukemia (AML) cells.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of compounds related to 1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea has been extensive. These studies typically focus on creating novel compounds with potential biological activities and understanding their structural characteristics through various spectroscopic and crystallographic techniques. For instance, the synthesis of related thiourea derivatives has been reported, highlighting their potential in material science and pharmaceuticals due to the wide spectrum of biological activities exhibited by substituted thiophenes (S. Nagaraju et al., 2018).
Antimicrobial and Antitubercular Activities
Compounds with a similar structural framework have demonstrated good antimicrobial and antitubercular activities. Research has shown that certain derivatives synthesized from 3-Fluoro-4-(morpholin-4-yl)aniline exhibited significant antitubercular properties, indicating their potential in addressing bacterial infections (Serap Başoğlu et al., 2012).
Enzyme Inhibitory and Antioxidant Properties
Moreover, these compounds have been evaluated for their enzyme inhibitory and antioxidant properties, providing insights into their potential therapeutic applications. For instance, thiophene-based heterocyclic compounds have been designed and evaluated for their in vitro enzyme inhibitory activities against key enzymes, showing promising results that could contribute to the development of new therapeutic agents (A. Cetin et al., 2021).
Antitumor and Antidepressive Activities
The synthesis of closely related morpholine derivatives has been linked to distinct inhibition of cancer cell proliferation and potential antidepressive activities, underscoring the versatility of these compounds in medicinal chemistry. For example, derivatives such as 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown preliminary biological tests indicating inhibition on the proliferation of various cancer cell lines (Zhi-hua Tang & W. Fu, 2018).
Molecular Docking and QSAR Analysis
In the quest for new pharmaceuticals, molecular docking and quantitative structure-activity relationship (QSAR) analyses have been employed to understand the interaction of these compounds with biological targets better. Such studies have facilitated the identification of promising candidates for further development into therapeutic agents (І. Drapak et al., 2019).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS2/c1-13(20-18(24)21-15-5-2-4-14(19)12-15)17(16-6-3-11-25-16)22-7-9-23-10-8-22/h2-6,11-13,17H,7-10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWDKRSFUCOBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

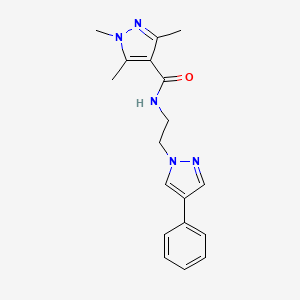

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2803433.png)
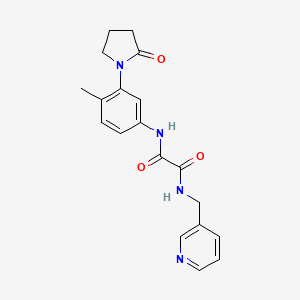
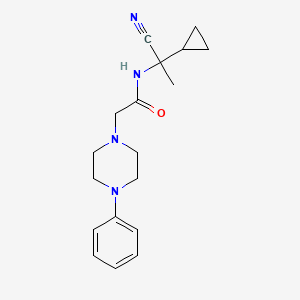
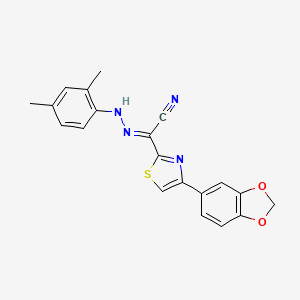
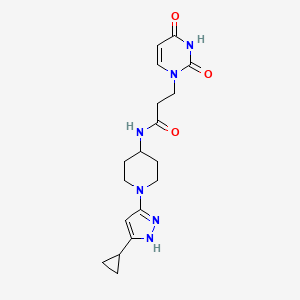
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
![2,2-Dimethyl-N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]propanamide](/img/structure/B2803445.png)
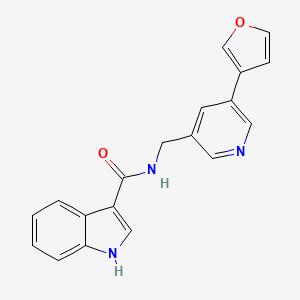
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2803448.png)
